3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride
Description
Properties
Molecular Formula |
C10H12Cl3N |
|---|---|
Molecular Weight |
252.6 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-3-methylazetidine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-10(5-13-6-10)7-2-8(11)4-9(12)3-7;/h2-4,13H,5-6H2,1H3;1H |
InChI Key |
GJGSELVPUNSCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dichlorophenyl Precursors
The 3,5-dichlorophenyl moiety is commonly introduced via halogenated benzene derivatives. According to patent CN103224451B, 3,5-dichlorobenzoic acid can be synthesized by chlorination of anthranilic acid followed by diazotization and catalytic substitution reactions under controlled temperature and acidic conditions. This method ensures high purity of the 3,5-dichlorophenyl intermediate, which is critical for downstream coupling reactions.
Formation of the Azetidine Core with 3,5-Dichlorophenyl Substitution
The azetidine ring can be constructed through nucleophilic substitution or ring-closure reactions involving suitable precursors such as haloalkylamines or azetidine derivatives. A common approach involves:
- Starting with 3-(3,5-dichlorophenyl)-3-hydroxyazetidine or a related intermediate.
- Alkylation of the azetidine nitrogen or carbon centers to introduce the methyl substituent.
- Use of protecting groups such as Boc (tert-butoxycarbonyl) during intermediate steps to control regioselectivity and prevent side reactions.
The Mitsunobu reaction is a key step in the synthesis of related azetidine derivatives, facilitating the coupling of phenolic compounds with azetidine alcohols under mild conditions with inversion of stereochemistry.
Conversion to Hydrochloride Salt
The free base 3-(3,5-dichlorophenyl)-3-methylazetidine is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as dioxane or acetic acid. This step is essential for improving the compound’s stability, solubility, and crystallinity, which are important for pharmaceutical applications.
Example Synthetic Route (Generalized)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Preparation of 3,5-dichlorobenzoyl chloride | 3,5-Dichlorobenzoic acid + thionyl chloride, 75-80°C, 3 h | Conversion of acid to acid chloride for coupling | High yield, minimal impurities |
| 2. Coupling with amine precursor | 4-amino-3-hydroxybenzoic acid + acid chloride in toluene/THF/water, 10-30°C | Formation of amide intermediate | Yield ~85-90%, purity >99% by HPLC |
| 3. Ring closure and methylation | Alkylation with iodoalkyl or reductive amination with aldehydes, Mitsunobu reaction for coupling | Construction of azetidine ring and introduction of methyl group | Moderate to high yield depending on conditions |
| 4. Salt formation | Treatment with HCl in dioxane or acetic acid, room temperature | Formation of hydrochloride salt | Yield ~90%, crystalline solid |
This route is adapted from analogous processes described for related azetidine derivatives and 3,5-dichlorophenyl substituted compounds.
Research Outcomes and Analytical Data
Purity and Characterization
- High-performance liquid chromatography (HPLC) is used to monitor purity, with impurity levels such as tetrachloroamide below 0.01% reported in related intermediates.
- Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and substitution pattern.
- Crystallization from solvents like acetic acid yields well-defined crystalline hydrochloride salts with good stability.
Analytical Conditions Example for HPLC
| Parameter | Condition |
|---|---|
| Column | Inertsil ODS-2, 150 x 4.6 mm, 5 μm |
| Mobile Phase A | Buffer : Acetonitrile = 900 mL : 100 mL |
| Mobile Phase B | Acetonitrile : Water = 900 mL : 100 mL |
| Flow Rate | 1.0 mL/min |
| Wavelength | 230 nm |
| Column Temperature | 20°C |
| Injection Volume | 5 μL |
| Elution | Gradient |
This method allows precise quantification of the target compound and impurities during synthesis.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Chlorination & Acid Chloride Formation | 3,5-Dichlorobenzoic acid + thionyl chloride | 75-80°C, 3 hrs | 3,5-Dichlorobenzoyl chloride |
| 2 | Amide Coupling | 4-Amino-3-hydroxybenzoic acid + acid chloride | 10-30°C, 2 hrs | Amide intermediate |
| 3 | Azetidine Ring Formation & Methylation | Alkylating agents, Mitsunobu reagents | Variable, mild to moderate heat | 3-(3,5-Dichlorophenyl)-3-methylazetidine |
| 4 | Salt Formation | Hydrochloric acid in dioxane or acetic acid | Room temperature, 2-3 hrs | Hydrochloride salt, crystalline |
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Aromatic vs. Aliphatic Substituents: The dichlorophenyl group in the target compound contrasts with the simpler methyl or difluoromethyl groups in other azetidines (e.g., 3-methylazetidine HCl ).
- Biological Activity : Procymidone and vinclozolin (3,5-dichlorophenyl-containing fungicides) inhibit fungal glycerol biosynthesis . The target compound’s azetidine core may confer distinct binding modes compared to their bicyclic or oxazolidinedione scaffolds.
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison
| Property | 3-(3,5-Dichlorophenyl)-3-methylazetidine HCl | Procymidone | 3-(Difluoromethyl)-3-methylazetidine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~290–310 | 284.1 | ~170–180 |
| logP (Predicted) | ~3.0–3.5 | 3.2 | ~1.8–2.2 |
| Water Solubility | Low (chlorine reduces polarity) | 20 mg/L (20°C) | Moderate (fluorine enhances solubility) |
| Metabolic Stability | High (rigid azetidine + Cl groups) | Moderate | Moderate (fluorine resists oxidation) |
Notes:
- The dichlorophenyl group likely reduces aqueous solubility compared to fluorine-substituted analogs but improves target binding via hydrophobic interactions.
- Procymidone’s dione moiety increases polarity compared to the azetidine core, affecting soil persistence and environmental half-life .
Biological Activity
3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12Cl2N
- Molecular Weight : 219.12 g/mol
- IUPAC Name : this compound
The compound features a dichlorophenyl group attached to a methylazetidine core, which contributes to its unique properties and biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant potency, warranting further exploration into its potential as an antimicrobial agent.
Anticancer Activity
In recent studies, the compound has been evaluated for its anticancer properties. It was found to inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The observed IC50 values indicate that the compound can effectively reduce cell viability at relatively low concentrations.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It could interact with various receptors, potentially leading to altered signaling pathways that affect cellular functions.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce oxidative stress in target cells, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | References |
|---|---|---|---|
| Antimicrobial | E. coli | MIC = 62.5 µg/mL | |
| Staphylococcus aureus | MIC = 78.12 µg/mL | ||
| Anticancer | HeLa | IC50 = 226 µg/mL | |
| A549 | IC50 = 242.52 µg/mL |
Case Study: Anticancer Evaluation
In a recent study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on HeLa and A549 cell lines. The study utilized various assays to evaluate cell viability post-treatment with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, supporting the hypothesis that this compound could serve as a lead for developing novel anticancer therapies.
Additional Findings
Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential and safety profile in vivo.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization, using precursors like dichlorophenyl derivatives and methylazetidine intermediates. For example, analogous azetidine compounds are synthesized via acylation or alkylation reactions under inert atmospheres . Key variables include temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., palladium for cross-coupling). Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios .
| Synthesis Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 0–60°C | Higher temps accelerate kinetics but may degrade intermediates |
| Solvent | THF/DCM | Polar solvents enhance nucleophilicity of intermediates |
| Catalyst Loading | 1–5 mol% | Excess catalyst can lead to side reactions |
Q. How does the hydrochloride salt form affect the compound’s physicochemical properties?
- Methodological Answer : The hydrochloride salt improves aqueous solubility and stability by forming ionic interactions, critical for in vitro assays. For similar azetidine derivatives, solubility increases by 2–3 orders of magnitude in PBS (pH 7.4) compared to freebase forms . Stability studies (e.g., via accelerated degradation at 40°C/75% RH) should confirm shelf life under storage conditions .
Advanced Research Questions
Q. How can computational methods streamline the optimization of synthesis pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, while machine learning models identify optimal reaction conditions. For example, ICReDD’s approach integrates reaction path searches with experimental feedback loops to reduce trial-and-error iterations . Tools like Gaussian or ORCA can model steric effects of the dichlorophenyl group on azetidine ring conformation .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?
- Methodological Answer : Employ factorial design to isolate variables (e.g., assay pH, temperature) contributing to discrepancies . Validate results using orthogonal techniques:
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics in real-time.
- ITC (Isothermal Titration Calorimetry) : Measures thermodynamic parameters (ΔH, ΔS).
Cross-reference with structural analogs (e.g., 3,3-diphenylcyclopentylamine hydrochloride) to identify structure-activity relationships (SARs) .
Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess steric clashes and halogen bonding. The electron-withdrawing Cl groups may enhance π-π stacking with aromatic residues in enzyme active sites. Compare with non-halogenated analogs to quantify contributions .
| Substituent | Electronic Effect | Predicted Impact on Binding |
|---|---|---|
| 3,5-Cl | Strong σ-withdrawal | Increased affinity for hydrophobic pockets |
| H (Control) | Neutral | Baseline binding energy |
Q. What safety protocols are critical when handling this compound in exploratory toxicology studies?
- Methodological Answer : Adhere to OSHA guidelines for chlorinated aromatics:
- Use fume hoods with ≥100 fpm airflow for weighing and dispensing .
- PPE: Nitrile gloves (tested for HCl resistance), safety goggles, and flame-resistant lab coats .
- Emergency protocols: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Methodological Resources
- Experimental Design : Factorial designs (2^k models) to optimize synthesis and bioassay conditions .
- Data Validation : Use Bland-Altman plots for assay reproducibility and Grubbs’ test for outlier removal.
- Theoretical Frameworks : Apply Marcus theory to electron transfer processes in catalytic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
